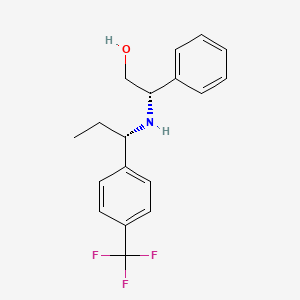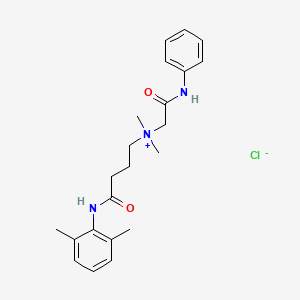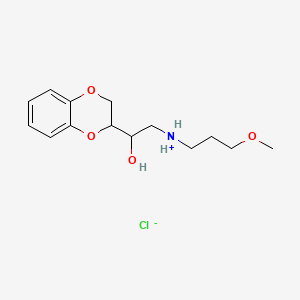
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is a complex organic compound with a unique structure It contains a benzodioxan ring, a methanol group, and an amino-methyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride typically involves multiple steps. One common method involves the reaction of 1,4-benzodioxan with formaldehyde and a secondary amine, such as 3-methoxypropylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino-methyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan-2-methanol: Lacks the amino-methyl side chain.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-: Similar structure but without the hydrochloride salt.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, acetate: Contains an acetate group instead of hydrochloride.
Uniqueness
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
10402-62-7 |
|---|---|
Formule moléculaire |
C14H22ClNO4 |
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-8-4-7-15-9-11(16)14-10-18-12-5-2-3-6-13(12)19-14;/h2-3,5-6,11,14-16H,4,7-10H2,1H3;1H |
Clé InChI |
FAKTUTGTQOLHEK-UHFFFAOYSA-N |
SMILES canonique |
COCCC[NH2+]CC(C1COC2=CC=CC=C2O1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


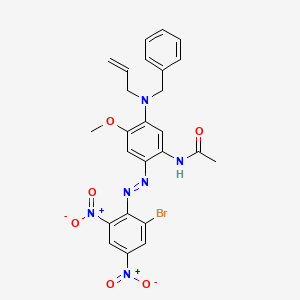
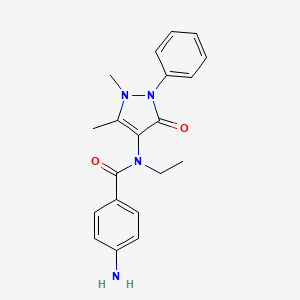
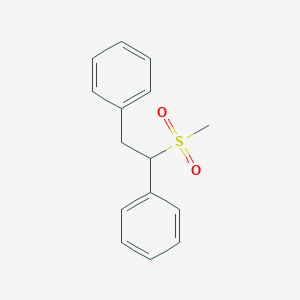
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
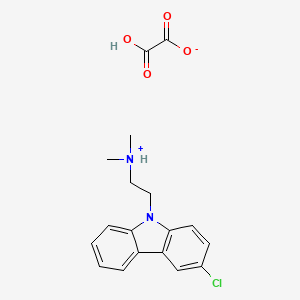
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)
